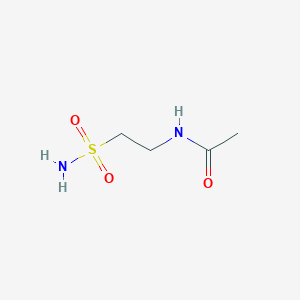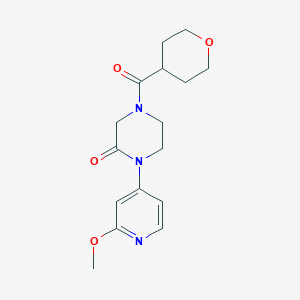
1-(2-Methoxypyridin-4-yl)-4-(oxane-4-carbonyl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxypyridin-4-yl)-4-(oxane-4-carbonyl)piperazin-2-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This compound is commonly referred to as MOPC or MOPC-piperazine.
Mecanismo De Acción
The mechanism of action of MOPC-piperazine is not fully understood. However, it is believed to exert its effects by binding to specific targets in the body, including enzymes and receptors. This binding results in the modulation of various biochemical pathways, leading to the observed physiological effects.
Biochemical and Physiological Effects:
MOPC-piperazine has been shown to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-viral activities. It has also been found to exhibit neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of MOPC-piperazine is its ease of synthesis and purification. It is also relatively stable and can be stored for extended periods without degradation. However, one of the limitations of MOPC-piperazine is its limited solubility in aqueous solutions, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several potential future directions for the research and development of MOPC-piperazine. These include:
1. Investigation of its potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and viral infections.
2. Optimization of its chemical structure to improve its potency and selectivity.
3. Development of novel drug delivery systems to enhance its bioavailability and pharmacokinetic properties.
4. Investigation of its potential as a tool for the study of various biochemical pathways and physiological processes.
Conclusion:
In conclusion, MOPC-piperazine is a promising chemical compound with potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. Its ease of synthesis and purification, combined with its potent activity against various diseases, make it an attractive target for further investigation. With continued research and development, MOPC-piperazine may one day become a valuable therapeutic agent for the treatment of various diseases.
Métodos De Síntesis
MOPC-piperazine can be synthesized using a simple and efficient method. The synthesis involves the reaction between 2-methoxypyridine-4-carboxylic acid and oxane-4-carbonyl chloride, followed by the reaction with piperazine. The resulting compound is then purified using standard techniques.
Aplicaciones Científicas De Investigación
MOPC-piperazine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent activity against various diseases, including cancer, Alzheimer's disease, and viral infections. MOPC-piperazine has also been investigated for its potential as a therapeutic agent for the treatment of neurological disorders.
Propiedades
IUPAC Name |
1-(2-methoxypyridin-4-yl)-4-(oxane-4-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-22-14-10-13(2-5-17-14)19-7-6-18(11-15(19)20)16(21)12-3-8-23-9-4-12/h2,5,10,12H,3-4,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRSCOVJFVTABS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)C(=O)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxypyridin-4-yl)-4-(oxane-4-carbonyl)piperazin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[4-(Oxolan-3-yl)pyrazol-1-yl]ethyl]but-2-ynamide](/img/structure/B2959177.png)
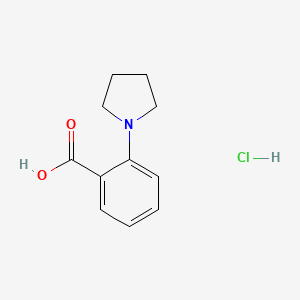
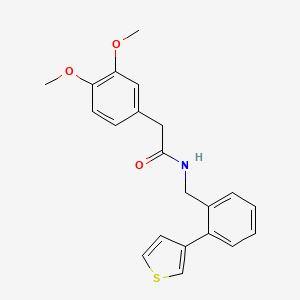
![6-(4-Ethoxyphenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2959183.png)

![N-[6-amino-1-(2-methoxyethyl)-2,4-dioxopyrimidin-5-yl]-N-benzyl-2-chloroquinoline-4-carboxamide](/img/structure/B2959185.png)
![3-(5-chlorothiophen-2-yl)-2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-oxopropanenitrile](/img/structure/B2959186.png)
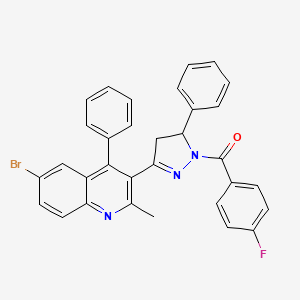
![ethyl 4-((2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)amino)-4-oxobutanoate](/img/structure/B2959188.png)
![[4-(Bromomethyl)phenyl]tributylstannane](/img/structure/B2959189.png)
![4-Bromo-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol](/img/structure/B2959191.png)
![6-Ethyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2959193.png)
